![molecular formula C7H4F3NOS B2564053 1-(Sulfinylamino)-3-(trifluoromethyl)benzene CAS No. 68090-67-5](/img/structure/B2564053.png)
1-(Sulfinylamino)-3-(trifluoromethyl)benzene
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Overview
Description
“1-(Sulfinylamino)-3-(trifluoromethyl)benzene” is a chemical compound with the formula C7H4F3NOS. It has a molecular weight of 207.17 g/mol .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds, like “1-(Sulfinylamino)-3-(trifluoromethyl)benzene”, has been a topic of significant research. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . A visible-light-promoted radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes has been reported for the synthesis of various gem-difluoro substituted homoallylic alcohols .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The C–F bond is the strongest single bond in organic compounds .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .Scientific Research Applications
Fluorescent Probes and Imaging Agents
STB, with its electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, can serve as a promising fluorescent probe. Researchers have explored its use in biological imaging, cellular tracking, and diagnostics. The unique photophysical properties of STB allow for sensitive detection, making it valuable in fluorescence-based techniques .
Visible-Light-Promoted Radical Rearrangements
STB’s trifluoromethyl group plays a crucial role in visible-light-promoted radical reactions. For instance, it participates in [1,2]-Brook rearrangements, leading to gem-difluoro substituted homoallylic alcohols. This protocol offers mild conditions, broad substrate scope, and good functional group tolerance .
Trifluoromethylation Reactions
The trifluoromethyl group in STB contributes to its relevance in pharmaceuticals, agrochemicals, and materials. Researchers have explored its use in carbon-centered radical intermediates, leading to innovative synthetic pathways. Understanding STB’s reactivity in trifluoromethylation reactions is essential for designing novel compounds .
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in radical trifluoromethylation .
Biochemical Pathways
Trifluoromethylation is a common reaction in pharmaceuticals, agrochemicals, and materials .
Result of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Future Directions
properties
IUPAC Name |
1-(sulfinylamino)-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NOS/c8-7(9,10)5-2-1-3-6(4-5)11-13-12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMAHKQUGFOWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=S=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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